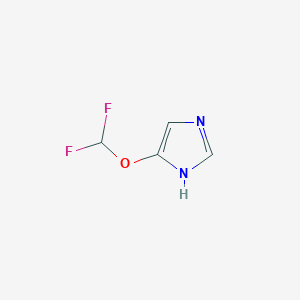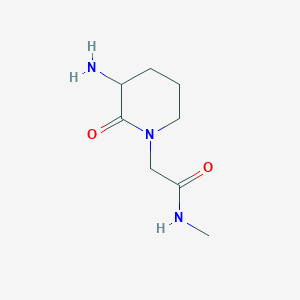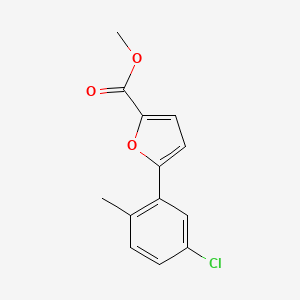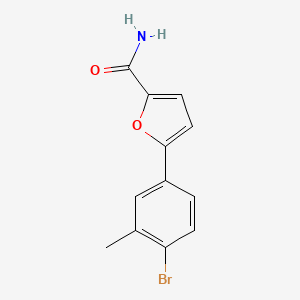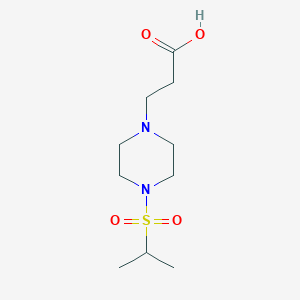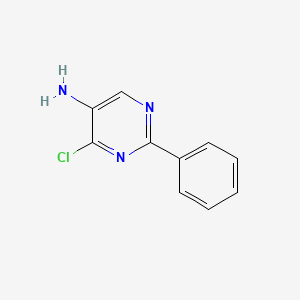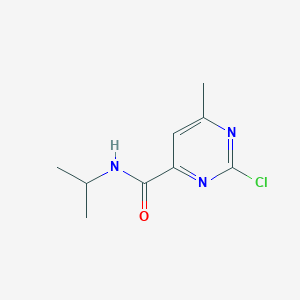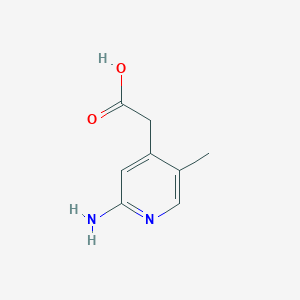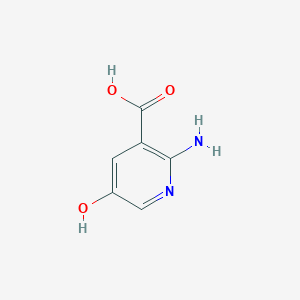
2-Amino-5-hydroxynicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-hydroxynicotinic acid is a heterocyclic organic compound with the molecular formula C6H6N2O3 It is a derivative of nicotinic acid and features both an amino group and a hydroxyl group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-hydroxynicotinic acid typically involves the nitration of 2-amino-5-hydroxypyridine followed by reduction and subsequent carboxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step processes that include the use of advanced catalytic systems and optimized reaction conditions to achieve large-scale synthesis. These methods are designed to be cost-effective and environmentally friendly, often incorporating green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-5-hydroxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
2-Amino-5-hydroxynicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Amino-5-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, influencing metabolic pathways and cellular processes. Its effects are mediated through binding to receptors and modulation of signal transduction pathways, leading to changes in gene expression and cellular function.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-3-hydroxypyridine
- 2-Amino-4-hydroxynicotinic acid
- 2-Amino-6-hydroxynicotinic acid
Comparison: Compared to its analogs, 2-Amino-5-hydroxynicotinic acid is unique due to the specific positioning of the amino and hydroxyl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits set it apart from other similar compounds.
Eigenschaften
Molekularformel |
C6H6N2O3 |
|---|---|
Molekulargewicht |
154.12 g/mol |
IUPAC-Name |
2-amino-5-hydroxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H6N2O3/c7-5-4(6(10)11)1-3(9)2-8-5/h1-2,9H,(H2,7,8)(H,10,11) |
InChI-Schlüssel |
ZGEVQBVNJDLHQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


